

AZ-5104: A Comprehensive Technical Guide to a Potent EGFR Inhibitor

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Compound of Interest

Compound Name: AZ-5104

Cat. No.: B605732

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ-5104 is a potent, irreversible inhibitor of the epidermal growth factor receptor (EGFR). It is an active, demethylated metabolite of the third-generation EGFR tyrosine kinase inhibitor (TKI), osimertinib (AZD9291)[1][2]. This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of **AZ-5104**, with a focus on its mechanism of action and the experimental protocols used for its characterization.

Chemical Structure and Properties

AZ-5104, with the IUPAC name N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide, is a complex organic molecule with a molecular formula of C₂₇H₃₁N₇O₂[3]. Its chemical identifiers and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers for AZ-5104

Identifier	Value
IUPAC Name	N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide[3]
SMILES	<chem>CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)N</chem> <chem>C2=NC=CC(=N2)C3=CNC4=CC=CC=C43)OC[</chem> 1]
CAS Number	1421373-98-9[1]

Table 2: Physicochemical Properties of AZ-5104

Property	Value
Molecular Formula	C27H31N7O2[3]
Molecular Weight	485.58 g/mol [4]
Appearance	White to yellow solid
Solubility	Soluble in DMSO (>20 mg/mL)
Storage	Powder: -20°C for 3 years. In solvent: -80°C for 2 years.

Biological Activity and Mechanism of Action

AZ-5104 is a highly potent inhibitor of EGFR, particularly against mutants harboring the T790M resistance mutation, which is a common mechanism of resistance to first and second-generation EGFR TKIs. It also shows activity against sensitizing EGFR mutations such as L858R and exon 19 deletions.

Table 3: In Vitro Inhibitory Activity of AZ-5104 (IC50 values)

Target	IC50 (nM)
EGFR L858R/T790M	1[1][2]
EGFR L858R	6[1][2]
EGFR L861Q	1[1][2]
Wild-Type EGFR	25[1][2]
ErbB4	7[2]

Table 4: Cellular Inhibitory Activity of AZ-5104 (IC50 values for EGFR phosphorylation)

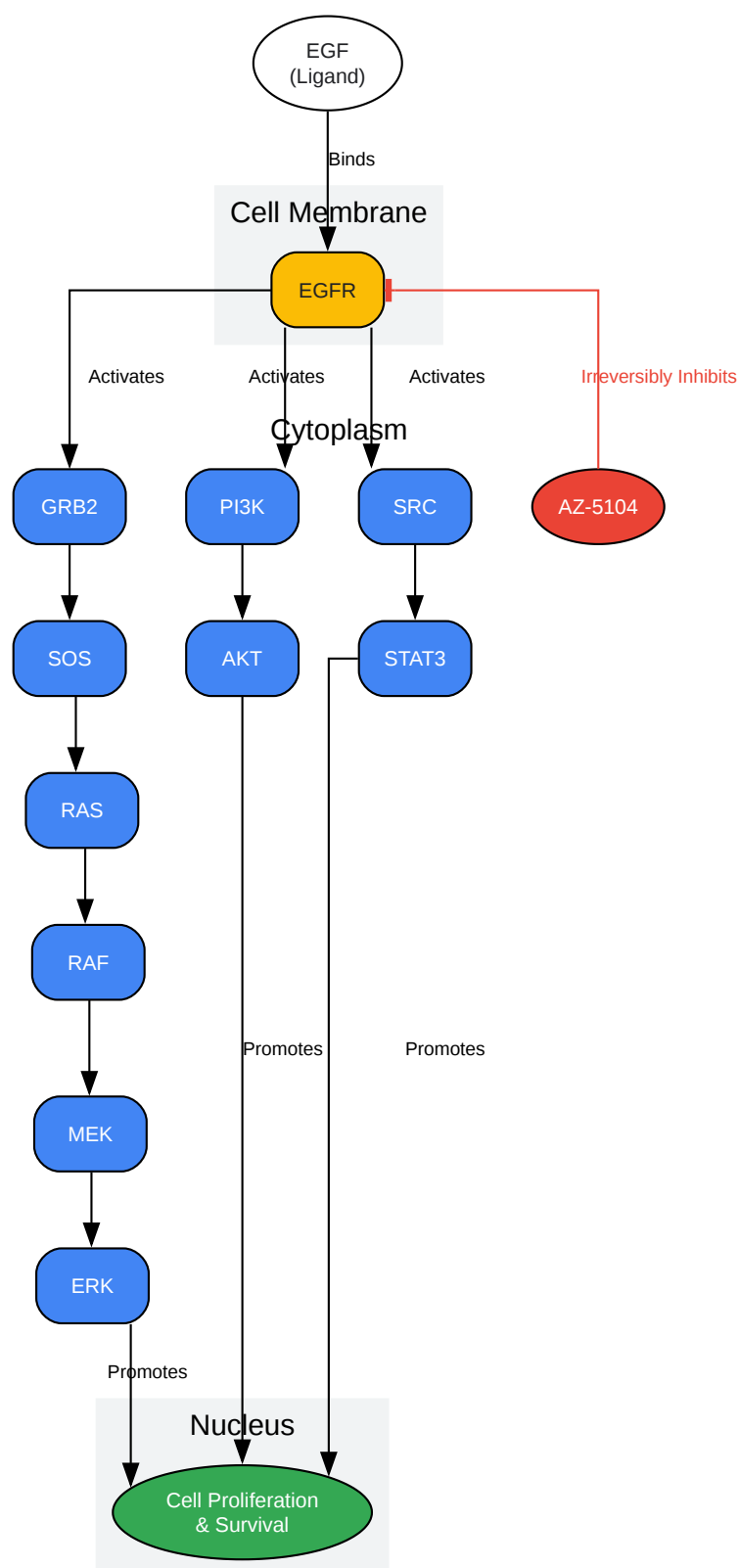
Cell Line	EGFR Mutation Status	IC50 (nM)
H1975	L858R/T790M	2[1][2]
PC-9VanR	Exon 19 deletion/T790M	1[2]
PC-9	Exon 19 deletion	2[2]
H2073	Wild-Type	53[2]
LOVO	Wild-Type	33[1][2]

The primary mechanism of action of **AZ-5104** is the irreversible inhibition of the EGFR tyrosine kinase. By covalently binding to a cysteine residue (Cys797) in the ATP-binding pocket of EGFR, **AZ-5104** blocks the autophosphorylation of the receptor, thereby inhibiting the downstream signaling cascades that drive cell proliferation and survival.

Signaling Pathways

AZ-5104 primarily targets the EGFR signaling pathway. Upon binding of a ligand, such as EGF, EGFR dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways. These pathways ultimately regulate gene expression and promote cell growth, proliferation, and survival. **AZ-5104**'s irreversible binding to EGFR prevents these downstream signaling events.

Furthermore, studies have shown that **AZ-5104** can inhibit the SRC-ERK-STAT3 signaling pathway in certain cellular contexts, such as in Th17 cells, leading to a downregulation of RORyT expression and Th17-related cytokine production[5].



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Caption: EGFR Signaling Pathway Inhibition by **AZ-5104**.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of **AZ-5104**.

EGFR Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory potency of **AZ-5104** against wild-type and mutant EGFR kinases.

Methodology:

- Reagents and Materials:
 - Recombinant human EGFR (wild-type and mutants, e.g., L858R/T790M)
 - Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
 - ATP
 - Fluorescently labeled peptide substrate (e.g., a poly-Glu-Tyr peptide)
 - **AZ-5104** stock solution (in DMSO)
 - 384-well assay plates
 - Plate reader capable of fluorescence detection
- Procedure:
 1. Prepare a serial dilution of **AZ-5104** in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.
 2. Add a fixed amount of EGFR enzyme to each well of the 384-well plate.
 3. Add the diluted **AZ-5104** or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.

4. Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate to each well. The final ATP concentration should be at or near the K_m for EGFR.
5. Incubate the plate at 30°C for a specific time (e.g., 60 minutes).
6. Stop the reaction by adding a stop solution (e.g., EDTA).
7. Measure the fluorescence intensity in each well using a plate reader. The signal is proportional to the amount of phosphorylated substrate.
8. Calculate the percent inhibition for each **AZ-5104** concentration relative to the vehicle control.
9. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

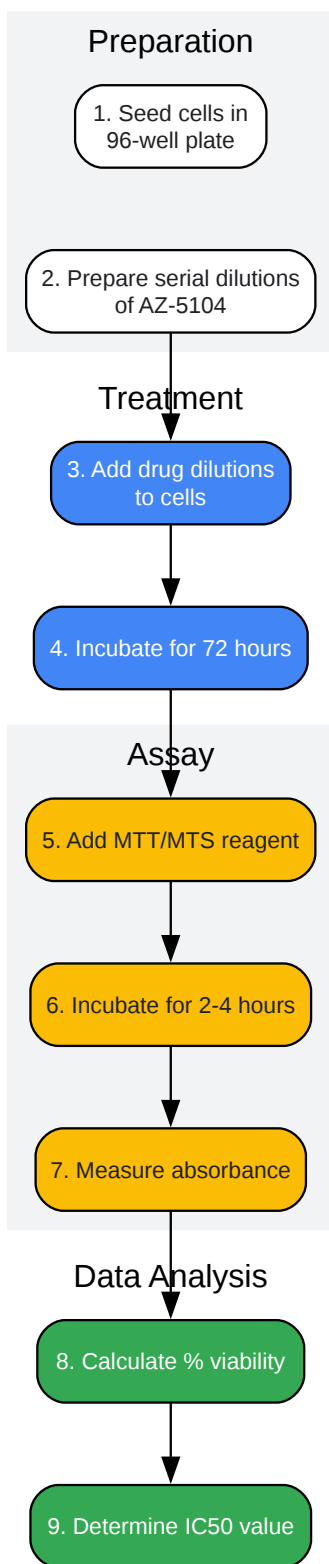
Cell Viability Assay (MTT/MTS Assay)

Objective: To assess the cytotoxic effect of **AZ-5104** on cancer cell lines.

Methodology:

- Reagents and Materials:
 - Cancer cell lines (e.g., H1975, PC-9)
 - Cell culture medium (e.g., RPMI-1640 with 10% FBS)
 - **AZ-5104** stock solution (in DMSO)
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
 - Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
 - 96-well cell culture plates
 - Microplate reader

- Procedure:
 1. Seed the cells in a 96-well plate at a pre-determined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
 2. Prepare a serial dilution of **AZ-5104** in cell culture medium.
 3. Remove the old medium from the wells and add the medium containing different concentrations of **AZ-5104** or DMSO (vehicle control).
 4. Incubate the plates for a specific period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
 5. Add the MTT or MTS reagent to each well and incubate for 2-4 hours.
 6. If using MTT, add the solubilization solution to dissolve the formazan crystals.
 7. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
 8. Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 9. Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) or IC₅₀ value from the dose-response curve.



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Caption: Workflow for determining cell viability IC50.

Conclusion

AZ-5104 is a potent and selective irreversible inhibitor of mutant EGFR, demonstrating significant activity against both sensitizing and resistance mutations. Its well-characterized chemical properties and biological activity make it a valuable tool for research in oncology and drug development. The detailed protocols provided in this guide offer a foundation for the further investigation of **AZ-5104** and similar EGFR inhibitors. As an active metabolite of a clinically approved drug, understanding the profile of **AZ-5104** is crucial for a comprehensive understanding of osimertinib's pharmacology.

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